1-(3,4,5-Trimethoxybenzoyl)azepan-2-one
Description
Properties
IUPAC Name |
1-(3,4,5-trimethoxybenzoyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-20-12-9-11(10-13(21-2)15(12)22-3)16(19)17-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGRFFPBPIASJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with azepan-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the amine group of azepan-2-one. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxybenzoyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trimethoxybenzoyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. The azepan-2-one ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
Compound A: 1-Aminoalkyl-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-ones
- Structure: Features a dihydroazepinone core with methyl substituents at positions 3, 5, and 7, and an aminoalkyl group at position 1 .
- Key Differences: Unlike the target compound, Compound A lacks the electron-withdrawing benzoyl group, which may reduce its stability or alter its reactivity.
Compound B: 2-(3,4,5-Trimethoxybenzoyl)-pyrazino[2,1-a]isoquinoline Derivative
- Structure: Contains a pyrazinoisoquinoline core fused with the trimethoxybenzoyl group .
- Key Differences: The rigid polycyclic system contrasts with the flexible azepanone ring, suggesting divergent biological targets. The trimethoxybenzoyl group here is part of a synthetic route for antischistosomal agents, highlighting its pharmacological relevance .
Compound C : Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
- Structure : A benzodiazepine derivative with chloro, nitro, and methyl substituents .
- Key Differences: The six-membered diazepinone ring in Methylclonazepam is smaller and more planar than the azepanone core, favoring GABA receptor binding. The nitro and chloro groups enhance its bioactivity but may reduce metabolic stability compared to the trimethoxybenzoyl group .
Physicochemical Properties
- Stability : Lactams like the target compound are generally hydrolytically stable, whereas Methylclonazepam’s nitro group may lead to metabolic degradation .
Biological Activity
1-(3,4,5-Trimethoxybenzoyl)azepan-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.
Synthesis of 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one
The synthesis of 1-(3,4,5-trimethoxybenzoyl)azepan-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with azepan-2-one derivatives. The process can be optimized for yield and purity using various solvents and catalysts.
Antitumor Activity
Research indicates that compounds similar to 1-(3,4,5-trimethoxybenzoyl)azepan-2-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 2.6 to 18 nM for related compounds against different cancer types (e.g., melanoma and osteosarcoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one | A549 (Lung) | TBD |
| 3c | MNNG/HOS (Osteosarcoma) | 50 |
| TMECG | Melanoma | TBD |
The mechanism by which 1-(3,4,5-trimethoxybenzoyl)azepan-2-one exerts its biological effects may involve:
- Inhibition of Dihydrofolate Reductase : Similar compounds have shown the ability to bind to human dihydrofolate reductase (DHFR), disrupting the folate cycle in cancer cells .
- Microtubule Destabilization : Other studies suggest that related compounds act as microtubule destabilizers by binding to the colchicine site on tubulin .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that derivatives of 1-(3,4,5-trimethoxybenzoyl)azepan-2-one may also possess anti-inflammatory properties. These effects could be mediated through inhibition of pro-inflammatory cytokines.
Table 2: Inflammatory Response Modulation
| Compound | Inflammatory Model | Effect |
|---|---|---|
| 1-(3,4,5-Trimethoxybenzoyl)azepan-2-one | LPS-induced model | Decreased cytokine release |
| Related Compound | Carrageenan-induced model | Reduced edema |
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
Q & A
Q. How to profile impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
